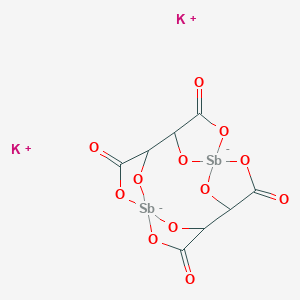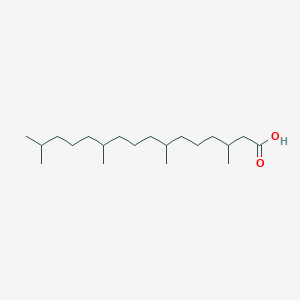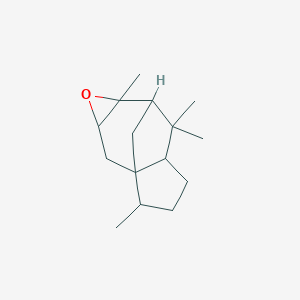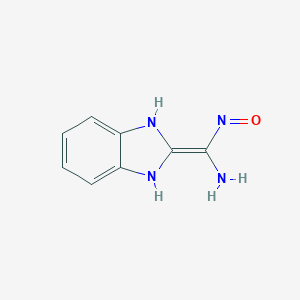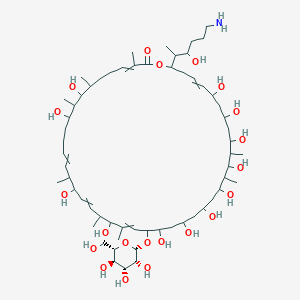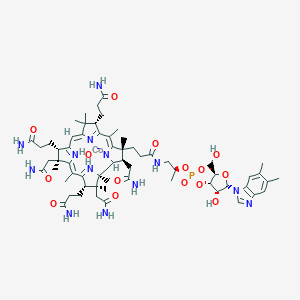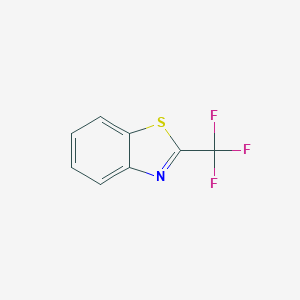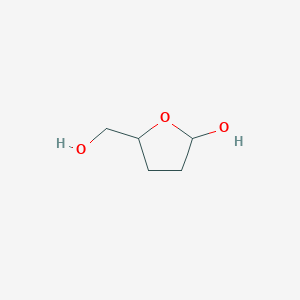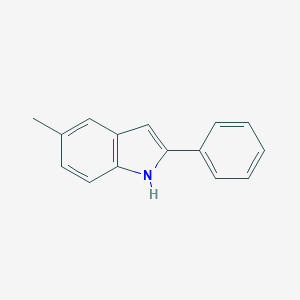
5-Methyl-2-phenyl-1H-indole
Overview
Description
5-Methyl-2-phenyl-1H-indole is a useful research compound. Its molecular formula is C15H13N and its molecular weight is 207.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 101085. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Anode Catalyst for Glucose Electrooxidation : Indole derivatives, including 5-Methyl-2-phenyl-1H-indole, have been explored as organic-based metal-free catalysts for fuel cells. They demonstrated significant glucose electrooxidation activity, suggesting their potential in environmentally friendly catalysts for direct glucose fuel cells (Alizai et al., 2021).
Antiproliferative and Topoisomerase II Inhibitory Activity : A series of 3-methyl-2-phenyl-1H-indoles exhibited notable antiproliferative activity on human tumor cell lines and inhibited human DNA topoisomerase II. This highlights the therapeutic potential of these compounds in cancer treatment (Zidar et al., 2020).
Treatment of Alzheimer's Disease : A novel this compound derivative was identified as a potent and selective antagonist of the 5-hydroxytryptamine-6 receptor (5-HT6R), with potential for treating cognitive disorders such as Alzheimer's disease (Nirogi et al., 2017).
NMR Studies of Indoles : Comprehensive NMR studies of various 5-Methyl-2-phenyl-1H-indoles have been conducted, aiding in the characterization and understanding of their chemical structures (Cruz-López et al., 2007).
Pharmacological Activities : Indoles, including this compound, have been investigated for their diverse pharmacological activities such as anti-inflammatory and analgesic effects (Basavarajaiah & Mruthyunjayaswamya, 2021).
X-Ray Structure Analysis of Indole Dyes : The structural analysis of indole dyes, including derivatives of this compound, has been explored, contributing to a better understanding of their properties and applications (Seferoğlu et al., 2009).
Mechanism of Action
Target of Action
5-Methyl-2-phenyl-1H-indole, a derivative of indole, is known to interact with various targets in the body. Indole derivatives are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders . .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can help in developing new useful derivatives
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that this compound could potentially affect multiple biochemical pathways.
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
It’s known that the biological activity of indole derivatives can be influenced by various factors, including the chemical environment and the presence of other compounds .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
5-Methyl-2-phenyl-1H-indole interacts with multiple receptors, showing high-affinity binding . This property makes it a valuable candidate for developing new useful derivatives
Cellular Effects
This compound has been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the nucleophilic attack of the indole nitrogen on the electrophilic carbon of the reactant, leading to the formation of the desired indole derivative . This mechanism facilitates the synthesis of complex organic molecules by participating in key steps of the reaction mechanism .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants
Properties
IUPAC Name |
5-methyl-2-phenyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-11-7-8-14-13(9-11)10-15(16-14)12-5-3-2-4-6-12/h2-10,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFTUUXPCFNLIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074692 | |
| Record name | 1H-Indole, 5-methyl-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13228-36-9 | |
| Record name | 5-Methyl-2-phenylindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13228-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole, 5-methyl-2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013228369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-2-phenylindole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101085 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indole, 5-methyl-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methyl-2-phenyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 5-Methyl-2-phenylindole?
A1: 5-Methyl-2-phenylindole has the molecular formula C15H13N and a molecular weight of 207.27 g/mol. [] While specific spectroscopic data is not provided in the excerpts, its structure suggests characteristic peaks in techniques like NMR and IR spectroscopy. []
Q2: How does 5-Methyl-2-phenylindole behave in various solvents?
A2: Research shows that 5-Methyl-2-phenylindole exhibits solvatochromism, meaning its fluorescence properties change depending on the solvent polarity. [, , ] Studies using solvents like dioxane, benzene, toluene, butanol, methanol, and acetonitrile demonstrate that its fluorescence is quenched by carbon tetrachloride, with the extent of quenching varying with the solvent. [, ]
Q3: What is the nature of fluorescence quenching observed in 5-Methyl-2-phenylindole?
A3: The fluorescence quenching of 5-Methyl-2-phenylindole by carbon tetrachloride deviates from linearity in Stern-Volmer plots, indicating the presence of both static and dynamic quenching mechanisms. [, , ] This deviation is attributed to a combination of ground-state complex formation and a sphere of action static quenching model. [, ]
Q4: How does temperature affect the fluorescence quenching of 5-Methyl-2-phenylindole?
A4: Temperature plays a role in the fluorescence quenching of 5-Methyl-2-phenylindole. Research indicates that the positive deviation in the Stern-Volmer plots can be partly attributed to a small static quenching component within the overall dynamic quenching process, influenced by temperature changes. []
Q5: Is the fluorescence quenching of 5-Methyl-2-phenylindole diffusion-limited?
A5: Yes, studies using the finite sink approximation model suggest that the bimolecular quenching reactions of 5-Methyl-2-phenylindole with carbon tetrachloride are diffusion-limited. [, ] This model also allows for the independent estimation of distance parameters and mutual diffusion coefficients related to the quenching process. []
Q6: Does 5-Methyl-2-phenylindole exhibit any charge transfer characteristics?
A6: The dependence of the Stern-Volmer constant on the solvent's dielectric constant suggests a charge transfer character in the excited complex formed between 5-Methyl-2-phenylindole and the quencher. [, ]
Q7: What is the significance of dipole moments in understanding 5-Methyl-2-phenylindole?
A7: Researchers have investigated the ground and excited state dipole moments of 5-Methyl-2-phenylindole. [] The excited state dipole moment (μe) is found to be higher than the ground state dipole moment (μg), suggesting a significant redistribution of π-electron density upon excitation. []
Q8: What are the potential applications of 5-Methyl-2-phenylindole?
A8: While not directly addressed in the research excerpts provided, the unique photophysical properties of 5-Methyl-2-phenylindole, including its solvatochromism and sensitivity to quenchers, could make it a candidate for applications in sensing and imaging technologies. [, , , ]
Q9: Can 5-Methyl-2-phenylindole be used for biocontrol?
A9: Research shows that 5-Methyl-2-phenylindole is produced by Bacillus megaterium KU143, a bacterium with antifungal activity. [] This suggests potential applications for 5-Methyl-2-phenylindole in biocontrol strategies against fungal pathogens in stored grains, though further research is needed. []
Q10: What are the implications of 5-Methyl-2-phenylindole's presence in cattle anal odour?
A10: 5-Methyl-2-phenylindole has been identified as a constituent of cattle anal odour. [, ] While its specific role in repelling ticks (Rhipicephalus appendiculatus) is not fully understood, its presence in a complex mixture of odorants highlights the intricate chemical ecology at play in host-parasite interactions. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


